N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide

Description

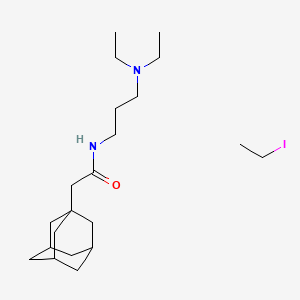

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide (CAS 54099-16-0) is a quaternary ammonium compound derived from the adamantane scaffold, a rigid bicyclic hydrocarbon known for its stability and lipophilicity . The compound features a diethylamino-propyl chain attached to the adamantane core via an acetamide linkage, with an ethyl iodide group completing the quaternized structure.

The synthesis of such compounds typically involves quaternization reactions, where tertiary amines react with alkyl halides like ethyl iodide. Evidence from analogous syntheses (e.g., NP8 and NP9 derivatives) indicates that solvent-free conditions or acetonitrile reflux may be employed, depending on the reactivity of the alkylating agent .

Properties

CAS No. |

54099-16-0 |

|---|---|

Molecular Formula |

C21H39IN2O |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-[3-(diethylamino)propyl]acetamide;iodoethane |

InChI |

InChI=1S/C19H34N2O.C2H5I/c1-3-21(4-2)7-5-6-20-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19;1-2-3/h15-17H,3-14H2,1-2H3,(H,20,22);2H2,1H3 |

InChI Key |

UMRCHYLDMXVONG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2.CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is first functionalized to introduce the acetamide group. This is followed by the attachment of the diethylamino propyl chain through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): The ethyl iodide group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties, such as high stability and rigidity .

Mechanism of Action

The mechanism of action of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with various biological molecules, potentially modulating their activity. The diethylamino propyl chain can enhance the compound’s solubility and facilitate its interaction with cellular membranes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Structural Analogues from the Adamantane Series

Several structurally related compounds share the adamantane core but differ in substituents and functional groups. Key analogues include:

*Molecular formulas and weights are estimated based on adamantane (C₁₀H₁₅) and substituent contributions.

Key Observations:

- Chain Length and Branching: The propyl chain in the target compound (54099-16-0) increases molecular weight and lipophilicity compared to ethyl-chain analogues (e.g., 54099-13-7). Diethylamino groups may enhance steric hindrance and reduce water solubility relative to dimethylamino derivatives .

- Quaternary Ammonium Group: The ethyl iodide moiety in 54099-16-0 confers permanent positive charge, improving solubility in polar solvents compared to non-ionic adamantane derivatives (e.g., propyl 1-adamantanecarboxylate) .

- Synthesis Conditions : Solvent-free quaternization (as seen in NP9 synthesis) may favor higher yields for 54099-16-0, while acetonitrile reflux (used for NP8) could be necessary for bulkier alkylating agents .

Functional Group Variations

- Acetamide vs.

- Amino Substituents: Diethylamino groups in 54099-16-0 may increase basicity and surfactant properties compared to hydroxylated variants (e.g., 54099-11-5) .

Biological Activity

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique adamantane structure, which is known for its stability and ability to interact with biological membranes. The presence of the diethylamino group enhances its solubility and potential bioactivity.

- Chemical Formula : C15H24N2O·I

- Molecular Weight : 364.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves interaction with neurotransmitter systems, particularly those related to dopamine and acetylcholine. This compound may act as a modulator or inhibitor, influencing various signaling pathways in neuronal cells.

Key Mechanisms:

- Dopaminergic Activity : It may enhance dopamine receptor activity, potentially useful in treating neurodegenerative diseases like Parkinson's.

- Cholinergic Modulation : The diethylamino group suggests possible interaction with acetylcholine receptors, impacting cognitive functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulation of serotonin and norepinephrine pathways. |

| Neuroprotective Effects | Reduction of oxidative stress and inflammation in neuronal cells. |

| Antitumor Activity | Induction of apoptosis in cancer cells through mitochondrial pathways. |

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

-

Neuroprotective Study :

- A study demonstrated that derivatives of adamantane compounds protect against neuronal cell death induced by oxidative stress.

- Findings indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound.

-

Antitumor Activity :

- Research on related compounds showed enhanced apoptosis in various cancer cell lines, attributed to mitochondrial dysfunction.

- The study highlighted the importance of structural modifications in increasing cytotoxicity against tumor cells.

-

Behavioral Studies :

- Animal models treated with adamantane derivatives exhibited improved cognitive functions and reduced anxiety-like behaviors, suggesting potential use in psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.